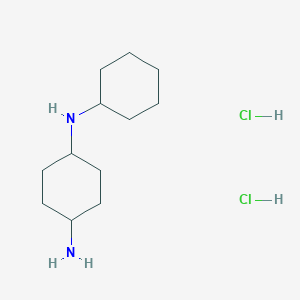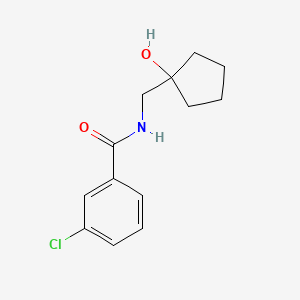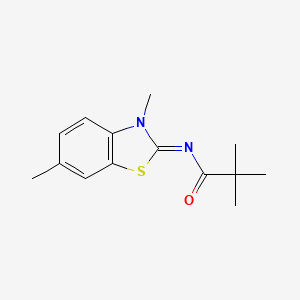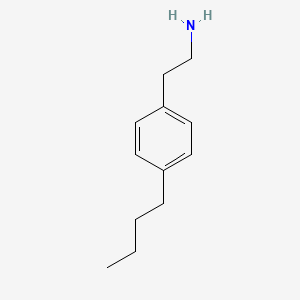![molecular formula C22H25N3O3S B2934544 8-((4-benzylpiperazin-1-yl)sulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one CAS No. 898462-68-5](/img/structure/B2934544.png)
8-((4-benzylpiperazin-1-yl)sulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “8-((4-benzylpiperazin-1-yl)sulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one” is a complex organic molecule. It contains a benzylpiperazine moiety, which is often found in pharmaceuticals and illicit drugs, and a pyrroloquinoline moiety, which is a common structure in many natural products and pharmaceuticals .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the benzylpiperazine and pyrroloquinoline moieties separately, followed by their coupling. The sulfonyl group could then be introduced via a sulfonation reaction .Chemical Reactions Analysis
The chemical reactions that this compound could undergo would depend on the conditions and reagents present. For example, the benzylpiperazine moiety could potentially undergo reactions at the nitrogen atom, such as alkylation or acylation. The pyrroloquinoline moiety could potentially undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, its solubility would depend on the polarity of the molecule, its melting and boiling points would depend on the strength of the intermolecular forces present, and its reactivity would depend on the functional groups present .Applications De Recherche Scientifique
1. Antitumor and Anticancer Applications
Quinoline derivatives, like the one , have demonstrated notable antitumor and anticancer properties. A study by Korcz et al. (2018) revealed that certain quinoline-3-carbaldehyde hydrazones exhibit pronounced cancer cell growth inhibitory effects. Similarly, research by Carta et al. (2017) on 7-pyrrolo[3,2-f]quinolinones showed high antiproliferative activity against leukemia and solid tumor cell lines.
2. Synthesis and Chemical Properties
The synthesis and chemical properties of related compounds have been extensively studied. For instance, Xia et al. (2016) developed a method for the remote sulfonylation of N-(quinolin-8-yl)benzamide derivatives, highlighting the versatility in synthesizing related compounds.
3. Antimicrobial Activity
Compounds similar to 8-((4-benzylpiperazin-1-yl)sulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one have shown promising antimicrobial properties. For example, research by Largani et al. (2017) on pyrrolo[3,4-b]quinolin-2(3H)-yl)benzamides found them effective against various bacteria, including E. coli and S. aureus.
4. Enantioselective Synthesis and Resolution
The enantioselective synthesis and resolution of related compounds have been explored, as seen in the work of Nagarapu et al. (2011), which involved synthesizing and resolving pyrrolo[3,4-b]quinolin-3(2H)-one derivatives for antitumor activity.
5. Catalytic Applications
Studies have also investigated the use of related compounds in catalysis. Murugesan et al. (2016) described the use of nanocrystalline titania-based sulfonic acid material for synthesizing piperazinyl-quinolinyl pyran derivatives, showcasing the potential of these compounds in green chemistry.
6. Pro-Apoptotic Effects
The potential of these compounds in inducing apoptosis in cancer cells has been highlighted by Cumaoğlu et al. (2015). They synthesized sulfonamide derivatives that induced apoptosis through the activation of caspase enzymes.
7. Sulfonamide Hybrids
Research into sulfonamide-based hybrid compounds, such as the one , has been a significant area of study. Ghomashi et al. (2022) discussed various sulfonamide hybrids with a range of pharmacological activities.
Safety and Hazards
Orientations Futures
Future research on this compound could involve further exploration of its synthesis, properties, and potential applications. This could include developing more efficient synthesis methods, studying its physical and chemical properties in more detail, and testing its activity against various biological targets .
Mécanisme D'action
Target of action
The compound contains a benzylpiperazine moiety, which is a common structural feature in many biologically active molecules. Benzylpiperazine derivatives have been found to interact with various targets, including serotonin receptors .
Biochemical pathways
If it does indeed interact with serotonin receptors, it could potentially affect a variety of neurological processes, as serotonin is involved in mood regulation, sleep, appetite, and other functions .
Result of action
Without specific studies on this compound, it’s difficult to predict the exact molecular and cellular effects of its action. If it acts as a serotonin receptor antagonist, it could potentially have effects on mood, sleep, and other neurological functions .
Propriétés
IUPAC Name |
6-(4-benzylpiperazin-1-yl)sulfonyl-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-11-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O3S/c26-21-7-6-18-14-20(15-19-8-9-25(21)22(18)19)29(27,28)24-12-10-23(11-13-24)16-17-4-2-1-3-5-17/h1-5,14-15H,6-13,16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZSLHUZPZXRXPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N2CCC3=CC(=CC1=C32)S(=O)(=O)N4CCN(CC4)CC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(2-Ethoxyphenyl)-2-(3-hydroxypropyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2934461.png)
![N-((2-(furan-2-yl)pyridin-4-yl)methyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2934463.png)
![Tert-butyl 3-(4-oxopyrido[2,3-d]pyrimidin-3-yl)azetidine-1-carboxylate](/img/structure/B2934464.png)
![N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2934465.png)
![methyl N-[(4-bromophenyl)[(methoxycarbonyl)amino]methyl]carbamate](/img/structure/B2934467.png)
![4-fluoro-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2934468.png)
![Ethyl 2-{[(2,6-dichloropyridin-4-yl)methyl]sulfanyl}acetate](/img/structure/B2934469.png)
![4,7-Dichloro-2-(piperidin-1-yl)benzo[d]thiazole](/img/structure/B2934470.png)




![(3-Methoxyphenyl)-[2-[(4-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2934480.png)
